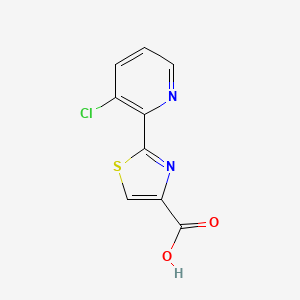

2-(3-Chlorpyridin-2-yl)-1,3-thiazol-4-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material for synthesizing chlorantraniliprole, has been described . Another method involves the reaction of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid are not documented, related compounds have been studied. For example, the protodeboronation of alkyl boronic esters has been explored .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Das Pyrazol-Grundgerüst, das eng mit der Struktur von 2-(3-Chlorpyridin-2-yl)-1,3-thiazol-4-carbonsäure verwandt ist, wurde in der medizinischen Chemie ausgiebig genutzt. Diese Verbindung dient als Grundstruktur für die Synthese verschiedener bioaktiver Chemikalien. Ihre Derivate wurden auf ihre potenziellen pharmakologischen Funktionen untersucht, darunter entzündungshemmende, schmerzlindernde und fiebersenkende Eigenschaften .

Arzneimittelforschung

Im Bereich der Arzneimittelforschung wird der Pyrazol-Teil von Verbindungen wie this compound häufig als Grundgerüst für die Entwicklung neuer Therapeutika verwendet. Die Vielseitigkeit dieser Verbindung ermöglicht die Herstellung einer breiten Palette von Derivaten mit potenzieller Aktivität gegen verschiedene Krankheiten .

Agrochemie

Die strukturellen Analoga von this compound haben auch in der Agrochemie Anwendung gefunden. So wurden beispielsweise Derivate wie 3-Brom-1-(3-chlorpyridin-2-yl)-1H-pyrazol-5-carbohydrazid wegen ihrer insektiziden Eigenschaften synthetisiert, die auf Schädlinge wie Helicoverpa armigera und Plutella xylostella abzielen .

Koordinationschemie

In der Koordinationschemie sind die Pyrazolderivate bekanntlich als Liganden wirksam, die mit verschiedenen Metallen koordinieren, um Komplexe zu bilden. Diese Komplexe können interessante Eigenschaften aufweisen und werden auf ihre potenziellen Anwendungen in der Katalyse und Materialwissenschaft untersucht .

Organometallchemie

Die Nützlichkeit der Verbindung erstreckt sich auch auf die Organometallchemie, wo sie zur Synthese neuartiger organometallischer Verbindungen verwendet werden kann. Diese Verbindungen sind aufgrund ihrer potenziellen Anwendungen in der Katalyse, einschließlich asymmetrischer Synthese und Polymerisationsprozesse, von Interesse .

Synthese bioaktiver Moleküle

Der Pyrazolkern von this compound wird häufig als Grundgerüst bei der Synthese bioaktiver Moleküle verwendet. Dies beinhaltet die Entwicklung von Molekülen mit potenzieller antifungizider, antibakterieller und antiviraler Aktivität .

Grüne Synthese

Die Derivate der Verbindung werden auch im Kontext der grünen Chemie untersucht. Forscher untersuchen die Verwendung umweltfreundlicher Verfahren, wie z. B. der mikrowellengestützten Synthese, um Pyrazolderivate auf nachhaltigere Weise herzustellen .

Materialwissenschaft der Zukunft

Schließlich werden die Derivate von this compound auf ihre Anwendungen in der Materialwissenschaft der Zukunft untersucht. Dies beinhaltet die Entwicklung neuer Materialien mit einzigartigen elektrischen, optischen oder mechanischen Eigenschaften, die in verschiedenen High-Tech-Anwendungen eingesetzt werden könnten .

Wirkmechanismus

Target of Action

Similar compounds, such as anthranilic diamide insecticides, are known to act on ryanodine receptors .

Mode of Action

If it acts similarly to anthranilic diamide insecticides, it would function as a ryanodine receptor activator . Ryanodine receptors are selective ion channels that modulate the release of calcium. Activation of these receptors causes the release of calcium, depleting internal calcium and ultimately preventing further muscle contraction .

Biochemical Pathways

If it acts similarly to anthranilic diamide insecticides, it would affect calcium signaling pathways due to its action on ryanodine receptors .

Result of Action

If it acts similarly to anthranilic diamide insecticides, it would cause a depletion of internal calcium in cells, ultimately preventing further muscle contraction .

Biochemische Analyse

Biochemical Properties

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.

Cellular Effects

The effects of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell proliferation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing the overall metabolic flux and the levels of various metabolites. For instance, it can inhibit certain enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations within the cell.

Transport and Distribution

The transport and distribution of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid within cells and tissues are critical for its function . The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. This distribution can affect the compound’s activity and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQCDHYYSGJDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221042 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427378-95-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)